1,6-Dichloro-2-aminonaphthalene
Description
1,6-Dichloro-2-aminonaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with chlorine atoms at the 1 and 6 positions and an amino (-NH₂) group at position 2. Its molecular formula is C₁₀H₇Cl₂N, with a molecular weight of 211.9 g/mol. The chlorine atoms contribute to its electron-withdrawing character, while the amino group introduces electron-donating properties, creating a unique electronic profile that influences reactivity and applications. This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, and advanced materials, though specific applications require further research.
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
1,6-dichloronaphthalen-2-amine |
InChI |
InChI=1S/C10H7Cl2N/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5H,13H2 |
InChI Key |
YXQZBYPRXDRACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)N)C=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1,6-Dichloro-2-aminonaphthalene with structurally related naphthalene derivatives:
Key Observations:
- Electronic Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents significantly alter the naphthalene ring’s reactivity. The amino group in this compound introduces competing electronic effects, enabling diverse reaction pathways.
- Solubility: The amino group enhances polarity compared to 1,6-Dichloronaphthalene, improving solubility in polar solvents. Methoxy derivatives (e.g., 1,6-Dimethoxynaphthalene) exhibit moderate polarity due to ether linkages .
- Stability : Chlorinated derivatives generally exhibit higher thermal stability, as seen in 1,6-Dichloronaphthalene’s high boiling point .
Future Work :
- Systematic studies on the carcinogenicity of this compound.
- Development of greener synthesis routes for chlorinated naphthalenes to reduce environmental impact.
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